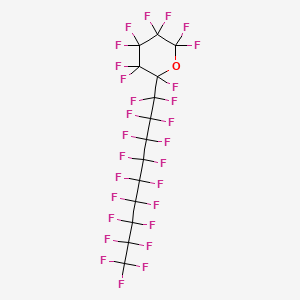
Perfluoro-2-nonylpentahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro-2-nonylpentahydropyran is a fluorinated compound known for its unique chemical properties, including high thermal and chemical stability. This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by the presence of carbon-fluorine bonds. These bonds impart exceptional resistance to degradation, making PFAS compounds highly persistent in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-2-nonylpentahydropyran typically involves the fluorination of appropriate precursors. One common method is the electrofluorination process, where an electric current is passed through a solution containing the precursor and a fluorinating agent. This method ensures the complete substitution of hydrogen atoms with fluorine atoms, resulting in the formation of the desired perfluorinated compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale electrofluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents and the extreme conditions required for the reaction. The resulting product is then purified through various techniques, including distillation and chromatography, to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Perfluoro-2-nonylpentahydropyran can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield perfluorinated carboxylic acids, while substitution reactions may produce various perfluorinated derivatives .
Aplicaciones Científicas De Investigación
Perfluoro-2-nonylpentahydropyran has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions due to its stability and reactivity.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: It is used in the production of high-performance materials, such as coatings and lubricants, due to its exceptional thermal and chemical stability .
Mecanismo De Acción
The mechanism of action of perfluoro-2-nonylpentahydropyran involves its interaction with various molecular targets and pathways. One key target is the peroxisome proliferator-activated receptor (PPAR), which plays a crucial role in lipid metabolism. The compound can activate PPAR, leading to changes in gene expression and metabolic pathways. Additionally, it can modulate other signaling pathways, including those involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
Perfluoro-2-nonylpentahydropyran can be compared with other similar perfluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Known for its use in the production of Teflon, PFOA has similar chemical stability but different applications.
Perfluorooctanesulfonic acid (PFOS): Used in firefighting foams and stain-resistant coatings, PFOS shares similar properties but has distinct industrial uses.
Perfluorodecanoic acid (PFDA): Another perfluorinated compound with similar stability but different biological effects .
Propiedades
Número CAS |
68155-54-4 |
|---|---|
Fórmula molecular |
C14F28O |
Peso molecular |
716.10 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6-nonafluoro-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononyl)oxane |
InChI |
InChI=1S/C14F28O/c15-1(16,2(17,18)4(21,22)6(25,26)10(33,34)13(38,39)40)3(19,20)5(23,24)8(29,30)12(37)9(31,32)7(27,28)11(35,36)14(41,42)43-12 |
Clave InChI |
RABDXRSZMMTNLB-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(OC(C1(F)F)(F)F)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
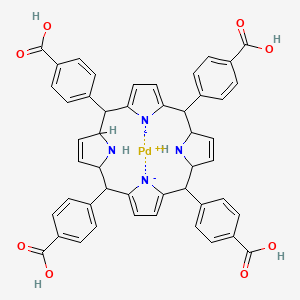
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)
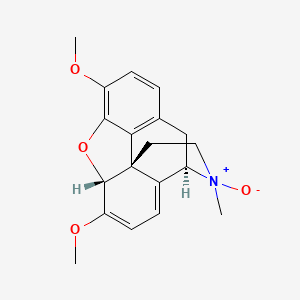

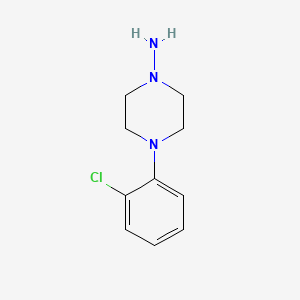
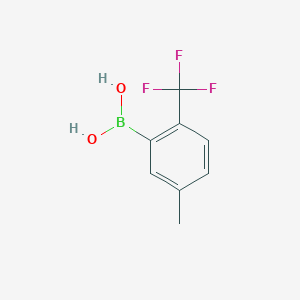

![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)
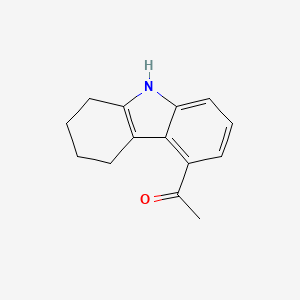
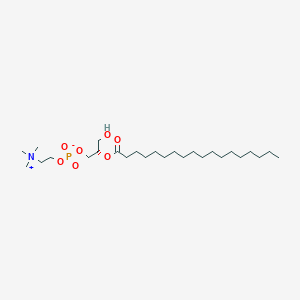
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
